4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid
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Overview
Description
4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid is a complex organic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a methoxy group attached to a bipyridine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino, chloro, and methoxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties . Additionally, its functional groups allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Shares similar functional groups but differs in the core structure.
4-Amino-5-chloro-2-(methoxy-13C, d3)-benzoic acid: Isotopically labeled variant with similar functional groups.
Uniqueness
4-Amino-5-chloro-6’-methoxy-[2,3’-bipyridine]-6-carboxylic acid is unique due to its bipyridine core, which imparts distinct chemical properties and reactivity compared to other compounds with similar functional groups. This uniqueness makes it valuable in various research applications, particularly in the synthesis of coordination complexes and advanced materials .
Biological Activity
4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid is a compound belonging to the bipyridine family, known for its diverse biological activities. This article reviews the compound's biological properties, including its cytotoxicity, potential therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.
- Molecular Formula : C₁₁H₈ClN₃O₂
- Molecular Weight : 249.65 g/mol
- CAS Number : 496852-27-8
Cytotoxicity
Research indicates that derivatives of bipyridine compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate high cytotoxic effects against:
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
- SNU-1 human gastric adenocarcinoma .
Table 1 summarizes the cytotoxic effects of related bipyridine derivatives:
Compound | Cell Line Tested | IC50 (µM) | Notes |
---|---|---|---|
Compound A | COLO201 | <30 | High sensitivity observed |
Compound B | 4T1 | 20 | Moderate sensitivity |
Compound C | SNU-1 | 15 | High selectivity |
The mechanism of action for bipyridine derivatives often involves interference with cellular processes such as DNA synthesis and cell cycle progression. For example, certain compounds have been shown to induce cell cycle arrest in the G2/M phase and inhibit DNA synthesis, leading to apoptosis in sensitive cell lines .
Antiviral Activity
In addition to anticancer properties, some bipyridine derivatives have demonstrated antiviral activity. Research highlighted the effectiveness of these compounds against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This suggests potential applications in antiviral therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of bipyridine compounds. Modifications in the chemical structure can significantly impact their efficacy and selectivity. For instance:
- The presence of halogen substituents (like chlorine) enhances cytotoxicity.
- Methoxy groups improve solubility and bioavailability .
Case Studies
A notable study investigated a series of substituted bipyridine derivatives, including 4-amino and chloro substitutions. The findings revealed that:
Properties
Molecular Formula |
C12H10ClN3O3 |
---|---|
Molecular Weight |
279.68 g/mol |
IUPAC Name |
4-amino-3-chloro-6-(6-methoxypyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-9-3-2-6(5-15-9)8-4-7(14)10(13)11(16-8)12(17)18/h2-5H,1H3,(H2,14,16)(H,17,18) |
InChI Key |
RUTPJWKFGZULOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NC(=C(C(=C2)N)Cl)C(=O)O |
Origin of Product |
United States |
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